5-Oxo Pitavastatin

描述

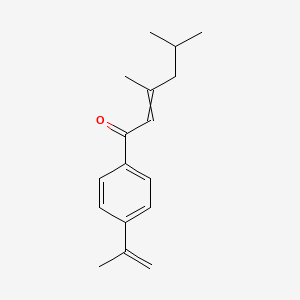

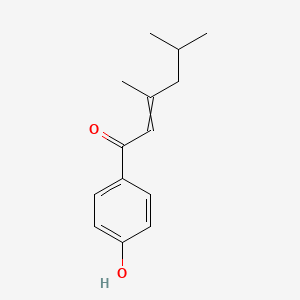

5-Oxo Pitavastatin: is a derivative of Pitavastatin, a member of the statin class of medications used primarily to lower cholesterol levels and reduce the risk of cardiovascular diseases. Pitavastatin itself is a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which catalyzes the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis . The 5-Oxo derivative is an impurity that can form during the synthesis or degradation of Pitavastatin .

作用机制

Target of Action

5-Oxo Pitavastatin, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the mevalonate pathway , which is involved in the endogenous production of cholesterol within the liver .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it reduces the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This action primarily occurs in the liver, where it decreases hepatic cholesterol production and promotes the expression of low-density lipoprotein (LDL) receptors, leading to increased clearance of LDL cholesterol from the bloodstream .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound disrupts the mevalonate pathway, reducing the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very low-density lipoprotein (VLDL) . This leads to a decrease in the levels of these lipids in the bloodstream, thereby reducing the risk of cardiovascular disease .

Pharmacokinetics

The principal metabolic pathway of this compound is glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . The contribution of the cytochrome P450 (CYP) system for the elimination of pitavastatin is highly marginal . Hepatic uptake of pitavastatin is predominantly occupied by the organic anion transporting polypeptide 1B1 (OATP1B1) and solute carrier organic anion transporter family member 1B1 (SLCO1B1) gene . SLCO1B1 genetic polymorphism significantly alters the pharmacokinetics of pitavastatin .

Result of Action

The primary result of this compound’s action is a significant reduction in abnormal cholesterol and lipid levels . This includes a decrease in the levels of LDL cholesterol, often referred to as “bad cholesterol”. By reducing these levels, this compound ultimately reduces the risk of cardiovascular disease, including conditions such as myocardial infarction and stroke .

Action Environment

Environmental factors such as the presence of certain genetic polymorphisms can influence the action, efficacy, and stability of this compound. For instance, the SLCO1B1 genetic polymorphism significantly alters the pharmacokinetics of pitavastatin . This can impact the drug’s bioavailability and effectiveness in lowering cholesterol levels. Therefore, individual genetic factors should be considered when prescribing this medication.

生化分析

Biochemical Properties

5-Oxo Pitavastatin interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the production of cholesterol and lipids . By inhibiting this enzyme, this compound can lower abnormal cholesterol and lipid levels .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve endothelial function, reduce oxidative stress and inflammation, and inhibit the thrombogenic response .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It competitively inhibits HMG-CoA Reductase, preventing the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the production of cholesterol and lipids, leading to lowered levels of these substances in the body .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . For instance, it has been shown to provide sustained LDL-C-lowering efficacy over up to 60 weeks’ therapy .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that even low doses of Pitavastatin can significantly reduce edema volume, PMNL infiltration, and tissue damage .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme HMG-CoA Reductase, which is a key player in this pathway . The principal route of Pitavastatin metabolism is glucuronidation via liver uridine 5’-diphosphate glucuronosyltransferase (UGT) with subsequent formation of Pitavastatin lactone .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins

准备方法

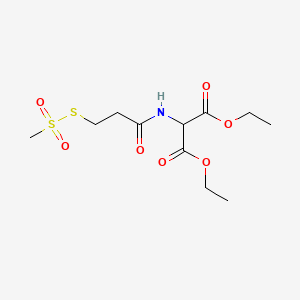

Synthetic Routes and Reaction Conditions: The preparation of 5-Oxo Pitavastatin involves the oxidation of Pitavastatin. This can be achieved through various oxidative agents and conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate under acidic conditions . The reaction typically proceeds at room temperature and is monitored until the desired level of oxidation is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors where the oxidation reaction is carried out in a controlled environment, ensuring consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized .

化学反应分析

Types of Reactions: 5-Oxo Pitavastatin undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of various by-products.

Reduction: The compound can be reduced back to Pitavastatin under specific conditions.

Substitution: Various substituents can be introduced at different positions on the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium tungstate, and acidic conditions.

Reduction: Sodium borohydride or other reducing agents under mild conditions.

Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products Formed:

Oxidation: Further oxidized derivatives.

Reduction: Pitavastatin.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Chemistry: 5-Oxo Pitavastatin is used as a reference standard in analytical chemistry to study the stability and degradation pathways of Pitavastatin. It helps in understanding the oxidative stability of the parent compound and in developing methods to minimize impurity formation during synthesis .

Biology and Medicine: In biological and medical research, this compound is studied for its potential effects on cholesterol metabolism and cardiovascular health. It serves as a model compound to investigate the pharmacokinetics and pharmacodynamics of statin derivatives .

Industry: In the pharmaceutical industry, this compound is used in quality control processes to ensure the purity and efficacy of Pitavastatin formulations. It is also involved in the development of new statin derivatives with improved therapeutic profiles .

相似化合物的比较

- Atorvastatin

- Rosuvastatin

- Simvastatin

- Lovastatin

- Fluvastatin

Comparison: 5-Oxo Pitavastatin is unique among statins due to the presence of the oxo group, which can influence its chemical reactivity and stability. Compared to other statins, it may have different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The presence of the oxo group also makes it a valuable compound for studying the oxidative stability of statins and developing strategies to minimize impurity formation .

属性

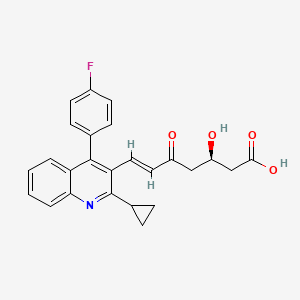

IUPAC Name |

(E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,19,29H,5-6,13-14H2,(H,30,31)/b12-11+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCOCVOFYBEZGB-TZZQJPOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(=O)CC(CC(=O)O)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C(=O)C[C@H](CC(=O)O)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222306-15-2 | |

| Record name | (3R,6E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl)-3-hydroxy-5-oxo-6-heptenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222306152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,6E)-7-(2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL)-3-HYDROXY-5-OXO-6-HEPTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSZ43HE9FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[5,6-bis(methylene)-7-oxabicyclo[2.2.1]hept-2-yl]-, endo- (9CI)](/img/new.no-structure.jpg)

![Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B583220.png)

![4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B583226.png)

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)